

An In-depth Technical Guide to the Physical and Chemical Properties of Methabenzthiazuron

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methabenzthiazuron is a selective herbicide belonging to the phenylurea and benzothiazole chemical classes. It is primarily used for the control of a wide range of annual broad-leaved weeds and grasses in various crops, including cereals, legumes, and vegetables. Its herbicidal activity stems from the inhibition of photosynthesis in target plants. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methabenzthiazuron**, its mode of action, and detailed experimental protocols for its analysis and synthesis.

Physicochemical Properties

The physical and chemical properties of **Methabenzthiazuron** are crucial for understanding its environmental fate, behavior, and biological activity. A summary of these properties is presented in the table below.



Property	Value	Reference
IUPAC Name	1-(1,3-benzothiazol-2-yl)-1,3- dimethylurea	[1][2]
CAS Number	18691-97-9	[1][3][4]
Molecular Formula	C10H11N3OS	
Molecular Weight	221.28 g/mol	_
Appearance	White crystalline solid	_
Melting Point	119-121 °C	_
Boiling Point	Not available (decomposes)	_
Solubility in Water	59 mg/L at 20 °C	-
Solubility in Organic Solvents	Soluble in acetone, dichloromethane, and methanol.	
Vapor Pressure	5.90 x 10 ⁻³ mPa at 20 °C	-
Octanol-Water Partition Coefficient (log P)	2.64	-
рКа	Not available	

Mode of Action and Signaling Pathway

Methabenzthiazuron is a potent inhibitor of photosynthesis in susceptible plant species. Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, **Methabenzthiazuron** binds to the D1 protein, a core component of the PSII reaction center, at the QB binding site. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, **Methabenzthiazuron** effectively blocks the electron flow from the primary quinone acceptor (QA) to PQ. This interruption of the photosynthetic electron transport chain leads to a cascade of events:



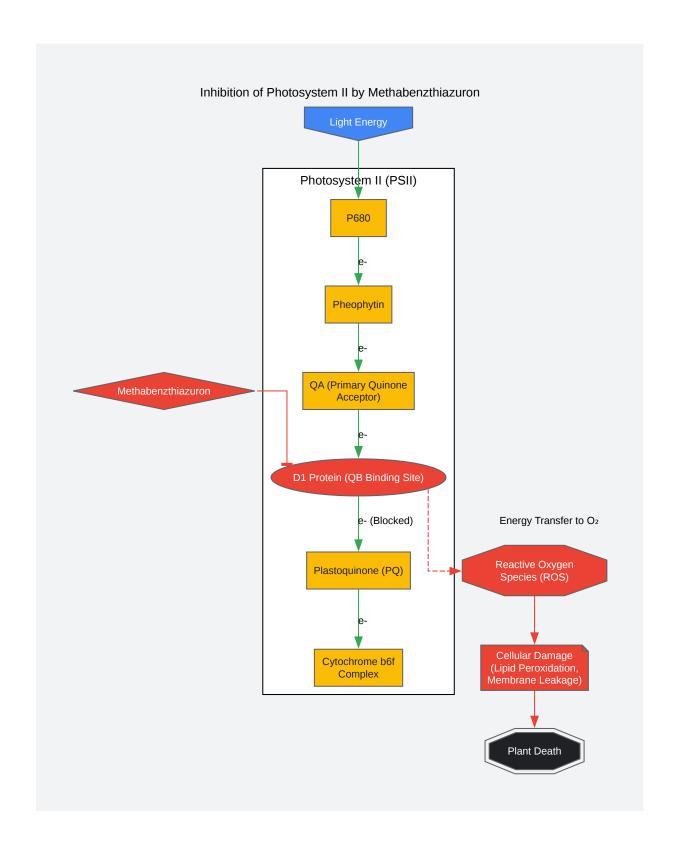




- Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. The reduction of NADP+ to NADPH is also halted.
- Production of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species such as singlet oxygen and superoxide radicals.
- Oxidative Stress and Cellular Damage: The accumulation of ROS causes lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death.

The following diagram illustrates the signaling pathway of **Methabenzthiazuron**'s inhibitory action on Photosystem II.





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Caption: Inhibition of Photosystem II by Methabenzthiazuron.



Experimental Protocols

This section provides detailed methodologies for the synthesis of **Methabenzthiazuron** and the determination of its key physicochemical properties.

Synthesis of Methabenzthiazuron

The synthesis of **Methabenzthiazuron** can be achieved through the reaction of 2-aminobenzothiazole with N,N'-dimethylcarbamoyl chloride. A general laboratory-scale procedure is outlined below.

Workflow for the Synthesis of **Methabenzthiazuron**:





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Caption: Workflow for the synthesis of Methabenzthiazuron.



Materials:

- 2-Aminobenzothiazole
- · N,N'-Dimethylcarbamoyl chloride
- Anhydrous pyridine
- Ethanol
- Ice
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, etc.)

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole in anhydrous pyridine under a nitrogen atmosphere.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of N,N'-dimethylcarbamoyl chloride in anhydrous pyridine to the cooled solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
- Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
- · Wash the precipitate with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure Methabenzthiazuron as white crystals.



· Dry the purified product under vacuum.

Determination of Physical and Chemical Properties

The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Finely powder a small amount of dry **Methabenzthiazuron** using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample at a rate of approximately 10-20 °C per minute initially.
- Observe the sample closely as the temperature approaches the expected melting point.
- Reduce the heating rate to 1-2 °C per minute when the temperature is about 10 °C below the expected melting point.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the
 temperature at which the last solid crystal disappears (completion of melting). The melting
 point is reported as this range.

Apparatus:



- Conical flasks with stoppers
- Constant temperature water bath or shaker
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatograph (HPLC) with UV detector or other suitable analytical instrument

Procedure:

- Add an excess amount of Methabenzthiazuron to a conical flask containing a known volume of distilled water.
- Stopper the flask and place it in a constant temperature bath or shaker set at 20 \pm 0.5 °C.
- Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine the required time, typically 24-48 hours).
- After equilibration, allow the undissolved material to settle.
- Centrifuge an aliquot of the supernatant at a high speed to remove any suspended particles.
- Carefully withdraw a known volume of the clear supernatant for analysis.
- Determine the concentration of **Methabenzthiazuron** in the supernatant using a validated analytical method, such as HPLC-UV.
- The water solubility is expressed in mg/L.

Apparatus:

- Gas saturation apparatus (including a saturator column, condenser, and trapping system)
- Constant temperature bath
- Inert gas supply (e.g., nitrogen)



- Analytical balance
- Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

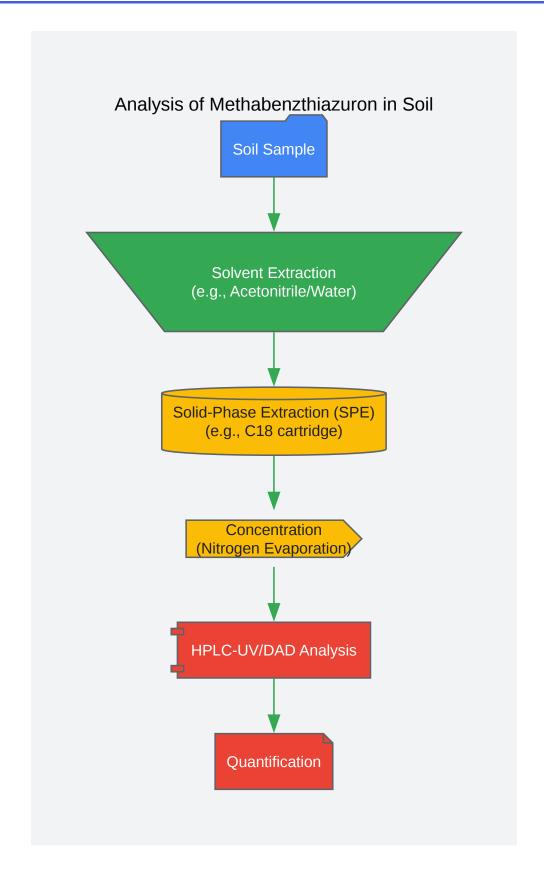
- A known amount of Methabenzthiazuron is coated onto a solid support and packed into the saturator column.
- The saturator is placed in a constant temperature bath.
- A slow, controlled stream of an inert gas is passed through the saturator column.
- The gas becomes saturated with the vapor of Methabenzthiazuron.
- The vapor is then condensed or trapped in a suitable absorbent.
- The amount of condensed or trapped Methabenzthiazuron is determined analytically.
- The vapor pressure is calculated from the mass of the substance transported and the volume of the carrier gas passed through the saturator.

Analytical Method for Determination in Soil

The following is a general procedure for the extraction and analysis of **Methabenzthiazuron** residues in soil samples.

Experimental Workflow for Soil Analysis:





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Caption: Experimental workflow for the analysis of **Methabenzthiazuron** in soil.



Materials:

- Soil sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- HPLC system with UV or Diode Array Detector (DAD)

Procedure:

- Extraction:
 - Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.
 - Add a suitable extraction solvent, such as a mixture of acetonitrile and water.
 - Shake or vortex the mixture vigorously for a specified time.
 - Centrifuge the sample to separate the soil particles from the extract.
 - Collect the supernatant.
- Clean-up (Solid-Phase Extraction):
 - Condition an SPE cartridge (e.g., C18) with methanol followed by water.
 - Load the soil extract onto the cartridge.
 - Wash the cartridge with water to remove polar interferences.



- Elute the Methabenzthiazuron from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
- Concentration and Analysis:
 - Concentrate the eluate to a small volume under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
 - Inject an aliquot into the HPLC system for analysis.
 - Quantify the concentration of Methabenzthiazuron by comparing the peak area with that
 of a known standard.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of the herbicide **Methabenzthiazuron**. The data presented in a structured format, along with detailed experimental protocols and a visualization of its mode of action, offers a valuable resource for researchers, scientists, and professionals in the fields of agricultural science, environmental chemistry, and drug development. A thorough understanding of these fundamental properties is essential for the safe and effective use of this herbicide and for the development of new and improved crop protection agents.

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